Intricatin
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Overview
Description
Diethylstilbestrol diphosphate is a synthetic nonsteroidal estrogen. It is an ester of diethylstilbestrol with phosphoric acid and is used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylstilbestrol diphosphate can be synthesized by reacting diethylstilbestrol with phosphoric acid. The reaction involves the esterification of the hydroxyl groups of diethylstilbestrol with phosphoric acid, resulting in the formation of diethylstilbestrol diphosphate .
Industrial Production Methods
The industrial production of diethylstilbestrol diphosphate involves the same esterification process but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The product is then purified and packaged for use .
Chemical Reactions Analysis
Types of Reactions
Diethylstilbestrol diphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and epoxides, while reduction can yield dihydro derivatives .
Scientific Research Applications
Diethylstilbestrol diphosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used in studies related to estrogen receptors and their functions.
Medicine: It is used in the treatment of menopausal and postmenopausal disorders, as well as in cancer research.
Industry: The compound has been used as a growth promoter in animals
Mechanism of Action
Diethylstilbestrol diphosphate exerts its effects by interacting with estrogen receptors. The compound diffuses into target cells and binds to estrogen receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of gene expression and the regulation of various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: The parent compound of diethylstilbestrol diphosphate.
Diethylstilbestrol dipropionate: Another ester of diethylstilbestrol with propionic acid.
Hexestrol: A similar nonsteroidal estrogen.
Uniqueness
Diethylstilbestrol diphosphate is unique due to its phosphate ester groups, which confer specific properties such as increased water solubility and different pharmacokinetics compared to other esters of diethylstilbestrol .
Properties
CAS No. |
124166-25-2 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(3E)-8-hydroxy-7-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-18-14(16(12)19)7-8-15(22-2)17(18)20/h3-9,20H,10H2,1-2H3/b12-9+ |
InChI Key |
LUVBNINCYAAMEQ-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)OC |
SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |
Synonyms |
7,4'-dimethoxy-8-hydroxy-homoisoflavone 7,4'-dimethoxy-8-hydroxyhomoisoflavone intricatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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